5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid
Description
5-Methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid is a heterocyclic compound featuring a saturated five-membered imidazolidine ring with two nitrogen atoms. Key structural attributes include:
- Position 5: A methyl substituent.
- Position 2: A sulfanylidene (=S) group (thioketone).
- Position 4: A carbothioic S-acid moiety (-C(=S)-SH).
Properties
CAS No. |
858221-90-6 |
|---|---|
Molecular Formula |
C5H8N2OS2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid |
InChI |
InChI=1S/C5H8N2OS2/c1-2-3(4(8)9)7-5(10)6-2/h2-3H,1H3,(H,8,9)(H2,6,7,10) |
InChI Key |
VAEITMYOVXGJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=S)N1)C(=O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid typically involves the reaction of aryl isothiocyanates with amino acids in an alkaline medium. One common method includes the reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine, followed by treatment with an alkaline medium . This reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiazolidine derivative.
Industrial Production Methods
Industrial production of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of biopolymer-based solid acid catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid involves its interaction with various molecular targets. The presence of sulfur and nitrogen atoms allows the compound to form strong interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but the compound is known to interfere with enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Differences
Compound 1 : 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid
- Core heterocycle : Pyrimidine (unsaturated six-membered ring with two nitrogens).
- Substituents :
- Methyl at position 4.
- Sulfhydryl (-SH) at position 2.
- Carboxylic acid (-COOH) at position 5.
- Key differences :
- Aromatic pyrimidine vs. saturated imidazolidine.
- Carboxylic acid vs. carbothioic S-acid.
- Sulfhydryl group (-SH) vs. sulfanylidene (=S).
| Property | Target Compound | 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid |
|---|---|---|
| Molecular formula | Not provided | C₆H₆N₂O₂S |
| Molecular weight | Not provided | 170.186 g/mol |
| Functional groups | =S, -C(=S)-SH | -SH, -COOH |
| Heterocycle | Imidazolidine | Pyrimidine |
Implications : The pyrimidine derivative’s aromaticity may enhance stability and π-π stacking interactions, while the carboxylic acid group increases hydrophilicity compared to the thioic acid in the target compound .
Compound 2 : 2-Chloro-6-methylpyrimidine-4-carboxylic acid
- Core heterocycle : Pyrimidine.
- Substituents :
- Chloro (-Cl) at position 2.
- Methyl at position 6.
- Carboxylic acid at position 4.
- Key differences :
- Chloro group (electron-withdrawing) vs. sulfanylidene.
- Carboxylic acid vs. thioic acid.
| Property | Target Compound | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|
| Reactivity | Thiophilic | Electrophilic (due to -Cl) |
| Solubility | Likely lower | Higher (polar -COOH group) |
Implications : The chloro substituent in Compound 2 may facilitate nucleophilic substitution reactions, whereas the target compound’s sulfur groups could favor redox or chelation chemistry .
Compound 3 : 5-Acetyl-2-amino-4-methylpyrimidine
- Core heterocycle : Pyrimidine.
- Substituents: Acetyl (-COCH₃) at position 5. Amino (-NH₂) at position 2. Methyl at position 4.
- Key differences: Amino and acetyl groups vs. sulfur-based substituents.
| Property | Target Compound | 5-Acetyl-2-amino-4-methylpyrimidine |
|---|---|---|
| Bioactivity | Potential enzyme inhibitor | Likely nucleobase analog |
| Electronic effects | Electron-withdrawing (=S) | Electron-donating (-NH₂) |
Implications: The amino group in Compound 3 could enhance solubility and participation in catalytic interactions, contrasting with the target compound’s lipophilic thioic acid .
Physicochemical and Reactivity Trends
- Solubility: Thioic acid and thioketone groups in the target compound likely reduce water solubility compared to carboxylic acid or amino derivatives.
- Reactivity :
- Sulfanylidene (=S) may act as a weak electrophile or participate in tautomerism.
- Carbothioic S-acid (-C(=S)-SH) could undergo oxidation to disulfides or serve as a ligand for metal ions.
- Biological relevance : Sulfur-containing heterocycles are often associated with antioxidant or enzyme-inhibitory roles, whereas pyrimidine derivatives are common in nucleobase analogs .
Biological Activity
5-Methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid, a compound with significant biological activity, has been the subject of various studies aimed at understanding its potential therapeutic applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C6H10N2S3 |
| Molecular Weight | 194.38 g/mol |
| IUPAC Name | 5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid |
| CAS Number | 858221-90-0 |
The biological activity of 5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors. It is hypothesized that the compound may exert its effects through the following mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against a range of pathogens.
Biological Activity
Research has demonstrated various biological activities associated with 5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid:
- Antioxidant Effects : In vitro studies have shown that the compound can significantly reduce oxidative damage in cellular models.
- Antimicrobial Activity : Case studies have reported its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Properties : Animal models indicate a reduction in inflammatory markers when treated with this compound.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial effects of 5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid against common pathogens.
- Methodology : Disk diffusion method was employed to assess the inhibition zones against bacterial cultures.
- Findings : The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
-
Case Study on Antioxidant Activity
- Objective : To assess the antioxidant capacity of the compound using DPPH radical scavenging assay.
- Methodology : Different concentrations of the compound were tested for their ability to reduce DPPH radicals.
- Findings : Results indicated a dose-dependent antioxidant effect, suggesting its potential use in oxidative stress-related conditions.
Research Findings
Recent studies have highlighted several key findings related to the biological activity of 5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced potency against specific cancer cell lines, indicating potential anticancer properties.
- Another research article found that this compound could modulate immune responses, suggesting applications in immunotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
